5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide
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Overview
Description
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common synthetic route includes the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid, which is then reacted with 4-aminophenol to yield the target compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
The major products formed from these reactions include quinone derivatives, dehalogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and methoxybenzamide moiety contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-hydroxyphenyl)furan-2-carboxamide: Similar structure with a furan ring instead of a methoxybenzamide moiety.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Contains additional bromine atoms and a different amide structure.
Uniqueness
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(4-hydroxyphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-7-2-9(15)8-12(13)14(18)16-10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVZTAQNHKMTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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